molecular formula C7H3Cl2N3 B1296284 5,8-Dichloropyrido[2,3-d]pyridazine CAS No. 703-33-3

5,8-Dichloropyrido[2,3-d]pyridazine

Cat. No.: B1296284
CAS No.: 703-33-3
M. Wt: 200.02 g/mol
InChI Key: QNGKPMNRSDSBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dichloropyrido[2,3-d]pyridazine (CAS 703-33-3) is a nitrogen-rich heterocyclic compound featuring a fused pyridine-pyridazine scaffold with chlorine substituents at the 5- and 8-positions. Its structure combines aromaticity with electrophilic reactivity due to the electron-withdrawing chlorine atoms, making it a versatile intermediate in medicinal and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine. One common method includes the reaction of pyrido[2,3-d]pyridazine with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The process usually requires an inert atmosphere and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
5,8-Dichloropyrido[2,3-d]pyridazine has been investigated for its potential as an anticancer agent. Its structural characteristics allow it to interact with various biological targets involved in cancer progression. For instance, derivatives of this compound have shown promise as tyrosine kinase inhibitors, which play a crucial role in cell signaling pathways related to cancer development .

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro assays showed that certain derivatives can significantly reduce inflammation markers, suggesting potential therapeutic uses in treating inflammatory diseases .

Materials Science

Synthesis of Advanced Materials
this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its unique structure enables the formation of conductive polymers and nanomaterials that can be applied in electronic devices and sensors .

Biological Studies

Enzyme Interaction Studies
The compound is employed in studying enzyme interactions due to its ability to modulate cellular pathways. It has been shown to influence key signaling molecules and metabolic processes within cells. For example, it can affect the activity of enzymes involved in drug metabolism and cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tyrosine kinases; potential for tumor suppression
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InteractionModulates enzyme activity affecting drug metabolism

Case Study: Anticancer Activity

A study focused on the synthesis of 5-(4-methylpiperazin-1-yl)pyrido(2,3-d)pyridazin-8(7H)-one derivatives highlighted their ability to inhibit cancer cell proliferation. The compounds demonstrated significant binding affinity to cancer-related targets, showcasing their potential as novel anticancer agents .

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound derivatives revealed substantial inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the pyridazine structure can enhance antimicrobial activity, paving the way for new antibiotic development .

Mechanism of Action

The mechanism of action of 5,8-Dichloropyrido[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

From CAS-based similarity analyses (), the closest analogues include:

  • 703-33-3 (Similarity: 0.75) : The parent compound itself.
  • 24188-78-1 (Similarity: 0.70) : Likely a positional isomer or variant with differing substituents.
  • 19493-44-8 (Similarity: 0.68): Potentially a dechlorinated or alkyl-substituted derivative.

These scores suggest moderate structural overlap but significant functional divergence due to substituent placement and electronic effects.

Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines (e.g., 8-ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid hydrochloride, CAS 52070-49-2) replace the pyridazine ring with a pyrimidine moiety. This substitution alters nitrogen positioning, enhancing hydrogen-bonding capabilities and biological activity. For instance, notes that such derivatives exhibit antiviral and anticancer properties due to interactions with enzymatic targets . In contrast, 5,8-Dichloropyrido[2,3-d]pyridazine’s biological profile remains understudied, though its electrophilic chlorine atoms may favor covalent binding.

Dihydro and Fused-Ring Derivatives

  • 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine (Patent, ): This dihydro derivative features a saturated ring junction (positions 2,3-c), increasing conformational flexibility. It acts as a Bcl-xL inhibitor, demonstrating pro-apoptotic activity in cancer cells .
  • Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-diones () : These fused compounds exhibit chemiluminescence, a property absent in the dichloro analogue, likely due to extended π-conjugation and redox-active dione groups .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method References
This compound Pyrido[2,3-d]pyridazine Cl at 5,8 Not reported Cyclocondensation (Oka et al.)
8-Ethyl-5,8-dihydropyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Ethyl, piperazinyl, COOH Anticancer (Bcl-xL inhibition) Multi-step alkylation
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Dihydro pyrido[2,3-c] Variable (patent example) Pro-apoptotic (cancer) Patent-protected synthesis
Pyrazolo-fused pyrido[2,3-d]pyridazine-diones Fused pyrazolo-pyridazine Dione groups Chemiluminescence Cyclization/oxidation

Biological Activity

5,8-Dichloropyrido[2,3-d]pyridazine (CAS No. 703-33-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H3_3Cl2_2N3_3
  • Molecular Weight : 200.02 g/mol
  • Melting Point : 169 °C
  • Boiling Point : 419.5 °C (predicted)
  • Density : 1.573 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) : Similar to other pyrido derivatives, this compound may inhibit DHFR, an enzyme crucial for DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR can lead to reduced proliferation of cancer cells and is a common mechanism in anti-cancer therapies .
  • Kinase Inhibition : Preliminary studies suggest that pyrido derivatives can interact with kinases involved in cellular signaling pathways, including tyrosine kinases and MAP kinases. This interaction can modulate various cellular processes such as proliferation and apoptosis .

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that compounds within the pyrido family demonstrate significant antitumor effects against various cancer types. For instance, studies have shown that related compounds can inhibit tumor growth in animal models .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro. This activity is particularly relevant for conditions like rheumatoid arthritis and psoriasis .
  • Antimicrobial Properties : Certain studies have reported that pyrido derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential use in treating infectious diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound analogs in vitro against human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at low micromolar concentrations, showcasing their potential as chemotherapeutic agents.

CompoundCell LineIC50 (µM)
Compound AA549 (lung cancer)5.0
Compound BMCF-7 (breast cancer)4.2

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, several derivatives were tested for their ability to inhibit IL-β production in HL-60 cells stimulated with lipopolysaccharide. The results demonstrated a dose-dependent inhibition of IL-β production.

CompoundConcentration (µg/ml)IL-β Inhibition (%)
Compound C5035
Compound D10060
Compound E20085

Q & A

Q. Basic: What are the key synthetic strategies for preparing 5,8-Dichloropyrido[2,3-d]pyridazine, and how can reaction conditions be optimized?

Answer:
Synthesis of this compound typically involves cyclization reactions or functionalization of precursor heterocycles. A common approach is the use of microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in studies on structurally related 3,6-dichloropyridazine derivatives . For example, optimized conditions may include:

  • Stepwise chlorination : Sequential introduction of chlorine atoms at positions 5 and 8 using POCl₃ under reflux, with catalytic agents like DMF to improve regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and isolate intermediates .

Q. Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming the aromatic scaffold and chlorine substitution pattern. For example, deshielded protons adjacent to chlorine atoms exhibit distinct shifts in the range of δ 8.5–9.5 ppm .
  • Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and isotopic patterns consistent with dichloro substitution .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when synthetic routes yield positional isomers .

Q. Advanced: How can researchers resolve contradictions in reported reactivity or spectral data for derivatives of this compound?

Answer:
Discrepancies often arise from variations in synthetic conditions or impurities. Methodological steps include:

  • Reproducibility checks : Replicate reported procedures with strict control of temperature, solvent purity, and catalyst ratios .
  • Computational validation : Density functional theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data to identify misassignments .
  • Comparative analysis : Cross-reference data with structurally analogous compounds, such as 5,7-dimethylpyrido[2,3-d]pyrimidine derivatives, to isolate substituent-specific effects .

Q. Advanced: What strategies mitigate challenges in achieving regioselective functionalization of this compound?

Answer:
Regioselectivity is influenced by electronic and steric factors. Key approaches include:

  • Directed metalation : Use of lithiation agents (e.g., LDA) at low temperatures (-78°C) to target specific positions, followed by quenching with electrophiles .
  • Protecting groups : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) to direct functionalization to less activated positions .
  • Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at predetermined sites, leveraging halogen-directed coupling .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste disposal : Segregate halogenated waste in designated containers for professional incineration to avoid environmental release .
  • Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing due to potential hydrolysis hazards .

Q. Advanced: How can researchers design biological activity assays for this compound derivatives?

Answer:

  • Target selection : Prioritize targets based on structural analogs (e.g., pyrido[2,3-d]pyrimidines with known kinase inhibition ).
  • In vitro screening : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding affinity to targets like CXCR2 chemokine receptors .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate therapeutic windows and IC₅₀ values .

Q. Advanced: What methodologies address low yields in multi-step syntheses of this compound-based scaffolds?

Answer:

  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., chlorination) .
  • Microwave assistance : Accelerates slow steps (e.g., cyclization) while maintaining regiochemical control .
  • Intermediate purification : Flash chromatography or recrystallization at each step minimizes carryover impurities that impede later reactions .

Properties

IUPAC Name

5,8-dichloropyrido[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKPMNRSDSBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN=C2Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299537
Record name 5,8-dichloropyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-33-3
Record name 5,8-Dichloropyrido[2,3-d]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=703-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dichloropyrido(2,3-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 703-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dichloropyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-dichloropyrido[2,3-d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.